molecular formula C15H26N2O4 B6259783 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate CAS No. 2138429-98-6

2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate

Cat. No. B6259783
CAS RN: 2138429-98-6
M. Wt: 298.4
InChI Key:
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Description

2-tert-Butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate (2-t-Bu-4-Me-DDSD) is a spirocyclic compound with a unique structure that has been studied extensively due to its potential applications in various scientific fields. This compound has been used in numerous studies to investigate its biochemical, physiological, and pharmacological properties.

Scientific Research Applications

2-t-Bu-4-Me-DDSD has been studied extensively due to its potential applications in various scientific fields. This compound has been used in numerous studies to investigate its biochemical, physiological, and pharmacological properties. It has been used in the development of new drugs and in the study of drug metabolism. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of drugs. Additionally, 2-t-Bu-4-Me-DDSD has been studied for its potential applications in the field of biotechnology.

Mechanism of Action

The mechanism of action of 2-t-Bu-4-Me-DDSD is complex and still not fully understood. However, it is believed that the compound acts as a pro-drug, meaning that it is metabolized in the body to form an active metabolite. This metabolite is then able to interact with various proteins, enzymes, and receptors in the body. This interaction is thought to be responsible for the compound’s biochemical and physiological effects.
Biochemical and Physiological Effects
2-t-Bu-4-Me-DDSD has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have antioxidant and neuroprotective effects. It has also been studied for its potential effects on the cardiovascular system, and has been shown to have anti-hyperlipidemic and anti-atherosclerotic properties.
Advantages and Limitations for Laboratory Experiments
2-t-Bu-4-Me-DDSD has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. Due to its complex structure, it is difficult to analyze and its metabolism is not well understood. Additionally, it is not water soluble, which can limit its use in certain experiments.

Future Directions

In order to fully understand the biochemical and physiological effects of 2-t-Bu-4-Me-DDSD, further research is needed. Future research should focus on elucidating the compound’s mechanism of action, as well as its potential applications in drug development and biotechnology. Additionally, further research should focus on optimizing the synthesis of the compound and improving its solubility in water. Finally, further research should focus on studying the compound’s potential effects on the cardiovascular system and its potential as an anti-inflammatory and analgesic agent.

Synthesis Methods

2-t-Bu-4-Me-DDSD can be synthesized through a two-step reaction. The first step involves the condensation of 2-tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylic anhydride with p-toluenesulfonic acid in dichloromethane. The second step involves the deprotection of the 2-t-Bu-4-Me-DDSD product with aqueous sodium hydroxide solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate' involves the reaction of tert-butyl 4-methylpiperidine-1-carboxylate with ethyl 2-oxo-2,7-octadienoate in the presence of sodium hydride and subsequent reaction with hydrazine hydrate.", "Starting Materials": [ "tert-butyl 4-methylpiperidine-1-carboxylate", "ethyl 2-oxo-2,7-octadienoate", "sodium hydride", "hydrazine hydrate" ], "Reaction": [ "Step 1: tert-butyl 4-methylpiperidine-1-carboxylate is reacted with ethyl 2-oxo-2,7-octadienoate in the presence of sodium hydride to form the intermediate tert-butyl 4-methyl 2-(2-oxo-2,7-octadien-1-yl)piperidine-1-carboxylate.", "Step 2: The intermediate is then reacted with hydrazine hydrate to form the final product, 2-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate." ] }

CAS RN

2138429-98-6

Molecular Formula

C15H26N2O4

Molecular Weight

298.4

Purity

95

Origin of Product

United States

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